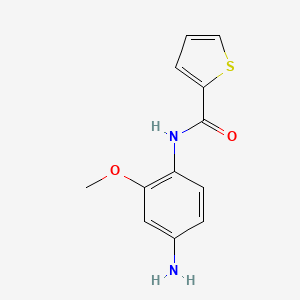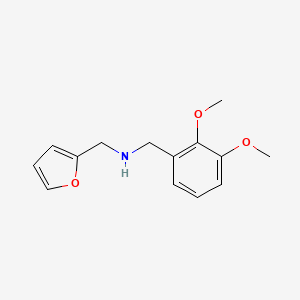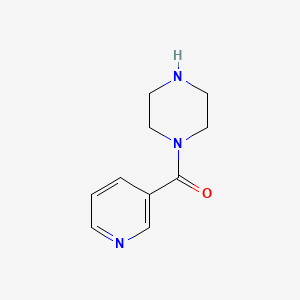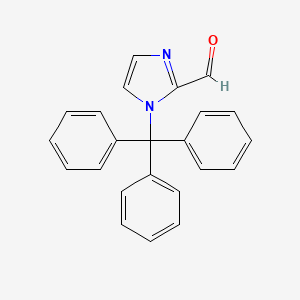
N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide" is a derivative of thiophene, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities. Thiophene derivatives are known for their antimicrobial, antiarrhythmic, serotonin antagonist, and antianxiety properties, as well as their potential use in the synthesis of new antibiotic and antibacterial drugs .
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions, such as the Gewald synthesis technique, which is used to synthesize 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . Another common method is the reaction of thiophene carboxamide with various organic reagents to yield novel derivatives . The Vilsmeier-Haack reaction is also employed to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . These methods are crucial for creating a diverse array of thiophene-based compounds with potential pharmacological applications.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. For instance, the crystal structure of a related compound, 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, reveals that the methoxyphenyl group is not coplanar with the thiophene ring, indicating a dihedral angle of 12.9° . Such structural details are essential for understanding the compound's interactions and biological effects.
Chemical Reactions Analysis
Thiophene-2-carboxamide derivatives undergo various chemical reactions to yield a range of compounds with different biological activities. For example, reacting carboxamide with benzaldehyde, formic acid, phenylisothiocyanate, and other reagents can yield pyrimidinone derivatives with antibiotic and antibacterial properties . These reactions are significant for the development of new drugs and therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the presence of a methoxy group and the non-coplanarity with the thiophene ring can affect the compound's hydrogen bonding capabilities and solubility . Additionally, the introduction of glycosyl groups into thiophene-2-carboxamides can alter their cell membrane transport efficiency and biological activity . Understanding these properties is crucial for the design of compounds with desired pharmacological profiles.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research on thiophene derivatives, such as those related to N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide, has shown promising antimicrobial and antifungal properties. For instance, Vasu et al. (2005) reported on two biologically active thiophene-3-carboxamide derivatives exhibiting antibacterial and antifungal activities. Their structural analysis indicated a significant role of intramolecular hydrogen bonding in stabilizing the compounds' conformations, potentially contributing to their biological activities (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005). Similarly, Bhattacharjee et al. (2012) synthesized and characterized novel Schiff bases of 2-amino-N-(o-fluorophenylcarboxamido)-4-(p-methoxyphenyl) Thiophenes, demonstrating their antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Bhattacharjee, S., Monica Arrora, J. Saravanan, S. Mohan, 2012).
Cytotoxicity and Anticancer Applications
Thiophene derivatives also show potential in anticancer applications. Ashraf S. Hassan et al. (2014) conducted a study on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, assessing their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The compounds synthesized demonstrated varying degrees of in vitro cytotoxicity, indicating the importance of structural modification in enhancing anticancer activity (Hassan, A. S., T. Hafez, Souad A. Osman, 2014).
Structural Analysis and Drug Synthesis
On the synthetic and structural analysis front, compounds related to N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide have been investigated for their role in drug synthesis. For example, Chen et al. (2009) developed an efficient method for synthesizing 2-aminothiazole-5-carbamides, demonstrating applications in the synthesis of the anticancer drug dasatinib. This study showcases the versatility of thiophene derivatives in synthesizing complex pharmaceutical compounds (Chen, B.-C., R. Zhao, Bei Wang, R. Droghini, J. Lajeunesse, Pierre Sirard, M. Endo, Balu N Balasubramanian, J. Barrish, 2009).
Eigenschaften
IUPAC Name |
N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-7-8(13)4-5-9(10)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUBZFLMNOXBJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228988 |
Source


|
| Record name | N-(4-Amino-2-methoxyphenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide | |
CAS RN |
110506-36-0 |
Source


|
| Record name | N-(4-Amino-2-methoxyphenyl)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110506-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-2-methoxyphenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)
![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)



![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)

